Copper Corrosion Inhibition Efficiency: α-Benzoin Oxime Achieves 96.88% Protection at 0.1 mM, Surpassing Industry-Standard Benzotriazole Performance
In a 2024 comprehensive electrochemical study, α-benzoin oxime (bzoxH₂) at a concentration of 0.1 mM achieved a corrosion inhibition efficiency of 96.88% on copper, with the corrosion current density decreasing to 2.33 µA·cm⁻² and polarization resistance increasing to 10,589 Ω·cm² [1]. The static etching rate of copper was reduced to 7 Å·min⁻¹ and surface roughness to 1.36 nm upon addition of bzoxH₂, compared to the uninhibited baseline. By comparison, benzotriazole (BTA)—the benchmark copper corrosion inhibitor in semiconductor fabrication—typically achieves 85–93% inhibition efficiency at comparable concentrations (0.1–1.0 mM) in similar acidic/neutral media [1]. The 96.88% efficiency at the low 0.1 mM concentration represents an approximately 4–12 percentage-point improvement over BTA at equivalent loading.
| Evidence Dimension | Corrosion inhibition efficiency on copper |
|---|---|
| Target Compound Data | 96.88% inhibition efficiency; corrosion current density 2.33 µA·cm⁻²; polarization resistance 10,589 Ω·cm²; static etching rate 7 Å·min⁻¹; surface roughness 1.36 nm (all at 0.1 mM bzoxH₂) [1] |
| Comparator Or Baseline | Uninhibited copper baseline (no inhibitor); benzotriazole (BTA) typically 85–93% efficiency at 0.1–1.0 mM in comparable conditions (literature range) [1] |
| Quantified Difference | ~4–12 percentage-point improvement in inhibition efficiency over BTA at equivalent or lower concentration; etching rate reduced from uninhibited baseline to 7 Å·min⁻¹ |
| Conditions | Electrochemical testing (open circuit potential, potentiodynamic polarization, electrochemical impedance spectroscopy) on copper in integrated circuit manufacturing-relevant medium; 0.1 mM bzoxH₂ concentration; 2024 study by Hu et al. |
Why This Matters
For procurement in semiconductor chemical mechanical polishing (CMP) and post-etch cleaning formulations, a corrosion inhibitor achieving 96.88% efficiency at low concentration (0.1 mM) reduces copper loss and surface defectivity compared to BTA-based alternatives, directly improving chip yield.
- [1] Hu, L., Sun, W., Liu, L., Zhang, Y., Pan, G., Xu, Y., & Ren, Z. (2024). The corrosion inhibition performance and mechanism of α-benzoin oxime on copper: A comprehensive study of experiments and DFT calculations. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 134832. DOI: 10.1016/j.colsurfa.2024.134832. View Source
